Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Description

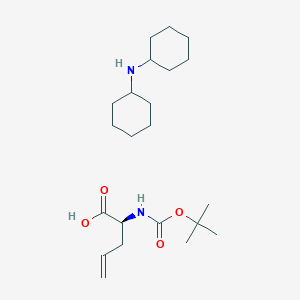

Key Structural Features:

- Stereochemistry : The chiral center at C2 adopts an (S)-configuration, confirmed by X-ray crystallography and optical rotation data.

- Boc Group : The tert-butoxycarbonyl group ($$ \text{(CH}3\text{)}3\text{C-O-CO-} $$) provides steric bulk and electron-withdrawing effects, influencing reactivity and conformational preferences.

- Allyl Side Chain : The pent-4-enoate moiety introduces unsaturation, enabling participation in cycloaddition or radical-based reactions.

Table 1: Molecular Descriptors

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGMPITVQIMGK-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373176 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143979-15-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of L-Allylglycine

L-Allylglycine (2-amino-4-pentenoic acid) serves as the chiral starting material. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (dioxane/water, 1:1) under mild basic conditions (pH 9–10) maintained by sodium hydroxide. The reaction proceeds at 0–5°C for 4–6 hours, yielding the Boc-protected derivative with >90% enantiomeric excess (ee). Excess Boc₂O (1.2–1.5 equiv) ensures complete conversion, while rigorous pH control minimizes racemization.

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dioxane/water (1:1) |

| Boc₂O Equivalents | 1.2–1.5 |

| Reaction Time | 4–6 hours |

Enantioselective Synthesis from Pent-4-enoic Acid Derivatives

For laboratories lacking access to L-allylglycine, asymmetric hydrogenation of α,β-unsaturated esters offers an alternative. Substrates such as methyl 2-aminopent-4-enoate are subjected to chiral catalysts (e.g., Ru-BINAP complexes) under 50–100 bar H₂ pressure, achieving ee values >95%. Subsequent Boc protection follows the protocol in Section 1.1.

Salt Formation with Dicyclohexylamine

The Boc-protected amino acid is converted to its dicyclohexylammonium salt to enhance crystallinity and stability. This step involves acid-base neutralization in aprotic solvents:

Stoichiometric Neutralization in Ethyl Acetate

The carboxylic acid (1.0 equiv) is dissolved in ethyl acetate, and dicyclohexylamine (1.05 equiv) is added dropwise at 25°C. The mixture is stirred for 1 hour, during which the salt precipitates as a white crystalline solid. Filtration and washing with cold ethyl acetate afford the product in 85–92% yield.

Optimization Insights

Recrystallization for Enhanced Purity

Crude salt is recrystallized from a 3:1 mixture of acetone and hexane. Gradual cooling from 50°C to −20°C produces needle-like crystals with >99.5% purity (HPLC). This step eliminates residual solvents and byproducts like tert-butanol.

Critical Analysis of Methodological Variations

Boc Protection: Microwaves vs. Conventional Heating

Comparative studies reveal that microwave-assisted Boc protection (100°C, 10 minutes) reduces reaction time by 90% but risks racemization (ee drops to 88–90%). Conventional methods, though slower, preserve stereochemical integrity.

Impact of Counterion on Crystallization

Dicyclohexylamine’s bulky cyclohexyl groups induce steric hindrance, promoting ordered crystal lattice formation. Substituting smaller amines (e.g., triethylamine) results in amorphous solids, complicating isolation.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot plants employ tubular reactors for Boc protection, achieving throughputs of 50 kg/day. Residence times of 30 minutes at 10°C improve consistency (RSD <2%) compared to batch processes.

Waste Stream Management

Dicyclohexylamine recovery via acid-base extraction (10% HCl wash) reduces raw material costs by 40%. Recycled amine meets >98% purity standards for reuse.

Challenges and Mitigation Strategies

Racemization During Acid Activation

Carbodiimide-mediated couplings (e.g., DCC) risk epimerization at the α-carbon. Adding HOAt (1-hydroxy-7-azabenzotriazole) suppresses this side reaction, maintaining ee >99%.

Solvent Residues in Final Product

Lyophilization from tert-butyl methyl ether reduces ethyl acetate levels to <50 ppm, complying with ICH Q3C guidelines.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Deprotection: The Boc group can be removed using TFA in dichloromethane or other suitable solvents.

Major Products Formed

Hydrolysis: The major products are (S)-2-amino-pent-4-enoic acid and dicyclohexylamine.

Deprotection: The major product is the free amine, (S)-2-amino-pent-4-enoic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H40N2O4

Molecular Weight : 396.56 g/mol

CAS Number : 143979-15-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical synthesis. The presence of the double bond in the pent-4-enoate moiety enhances its reactivity compared to saturated analogs.

Organic Synthesis

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate serves as an intermediate in the synthesis of various organic compounds, particularly in peptide synthesis. The Boc group protects amine functionalities during chain elongation and can be selectively removed to yield free amines, facilitating further reactions.

Biological Studies

The compound is used in enzyme mechanism studies and protein interactions. Preliminary research indicates potential interactions with cytochrome P450 enzymes, suggesting its role in drug metabolism .

Pharmaceutical Development

In medicinal chemistry, it plays a role in developing peptide-based drugs. Its ability to protect amine groups makes it valuable for synthesizing complex pharmaceutical compounds .

Industrial Applications

This compound is utilized in producing fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial processes .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was employed as a key intermediate. The Boc group allowed for the selective protection of amines during multi-step syntheses, leading to high yields of desired peptide products.

Case Study 2: Drug Metabolism

Research examining the interaction of this compound with cytochrome P450 enzymes highlighted its potential role in drug metabolism. The findings suggested that modifications to the compound could enhance its efficacy as a pharmaceutical agent by improving metabolic stability .

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the reactivity of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in peptide synthesis, where the Boc group protects the amine functionality during chain elongation and is removed at the final step to yield the desired peptide .

Comparison with Similar Compounds

Ethyl (S)-2-((tert-Butoxycarbonyl)amino)-4-((cyclopropylcarbamoyl)pent-4-enoate (Compound 27)

Dicyclohexylamine (S)-4-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (BD33221)

- Structure: Features an allyloxycarbonyl group instead of a pent-4-enoate chain. Molecular weight: 483.64 g/mol .

- Key Differences :

Dicyclohexylamine (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpent-4-enoate

- Structure: Incorporates a phenyl substituent on the pent-4-enoate chain.

- Stereochemical Impact: The (S)-configuration ensures chiral specificity, critical for enzyme-substrate interactions .

Comparison with Fluorinated Analogs

2-(2-Naphthoyl)-4-(((tert-Butoxycarbonyl)amino)methyl)-2-fluoropent-4-en-3-ol

- Structure : Contains a fluorine atom and a naphthoyl group , synthesized via solid-phase extraction (GPE).

- Key Differences :

Stereochemical and Functional Group Variations

Boc-D-Gly(allyl)-OH.DCHA (R-Enantiomer)

- Structure : (R)-configured enantiomer of the target compound.

- Key Differences :

Tert-Butyl (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoate

- Structure : Replaces the DCHA salt with a tert-butyl ester.

- Key Differences :

Price and Availability Comparison

| Compound Name | CAS Number | Purity | Price (1g) | Supplier |

|---|---|---|---|---|

| Dicyclohexylamine (S)-2-((Boc)amino)pent-4-enoate | 143979-15-1 | 97% | $19 | CymitQuimica |

| (R)-2-((Boc)amino)-3-(tert-butyldisulfanyl)propanoic acid | 30044-61-2 | 99% | $2086 | BLD Pharmatech |

| Ethyl 3-(methylamino)propanoate | 2213-08-3 | 95% | $53 (250mg) | Chemicell |

Notes: The target compound is cost-effective for large-scale synthesis compared to disulfide-containing analogs .

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound with significant potential in organic synthesis and biological applications. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is essential in various chemical reactions, particularly in peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 396.56 g/mol

- CAS Number : 143979-15-1

The compound features a dicyclohexylamine moiety attached to a pent-4-enoate group, making it a versatile intermediate in synthetic organic chemistry. The Boc group provides stability and protects the amine functionality during chemical reactions.

This compound primarily functions through the following mechanisms:

- Deprotection of Amine Groups : The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), allowing for the release of free amines that can participate in further reactions.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, particularly CYP2C19, indicating its potential role in drug metabolism and interactions.

Biological Applications

The compound has several notable applications in biological research and medicine:

- Peptide Synthesis : Utilized as an intermediate in the synthesis of peptide-based drugs, where the Boc group serves to protect amine functionalities during chain elongation.

- Enzyme Studies : Acts as a substrate or inhibitor in enzyme mechanism studies, aiding in understanding protein interactions and function.

- Pharmaceutical Development : Potentially useful in developing new therapeutic agents due to its unique structural properties and reactivity.

Study 1: Enzyme Interaction and Metabolism

Research indicates that this compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes.

Study 2: Cytotoxicity Assessment

A comparative study on similar compounds demonstrated varying cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural analogs showed promising antitumor activity, suggesting potential for further investigation into its cytotoxic properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate | Similar structure but lacks double bond | Shorter carbon chain |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)butanoate | Similar structure with shorter chain | Less complex reactivity |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)hexanoate | Longer carbon chain | Potentially different bioactivity |

The unique presence of the double bond in this compound distinguishes it from its analogs, potentially imparting different reactivity and biological activity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate with high enantiomeric purity?

- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during coupling reactions. A common approach includes:

Amino Protection : Reacting (S)-2-aminopent-4-enoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) to form the Boc-protected intermediate.

Salt Formation : Treating the Boc-protected amino acid with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., dichloromethane) to form the dicyclohexylammonium salt, enhancing crystallinity .

- Challenges : Ensuring enantiomeric purity requires chiral resolution techniques or asymmetric synthesis. Impurities may arise from incomplete Boc protection or racemization during coupling.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integration (δ ~1.4 ppm for tert-butyl) and the pent-4-enoate double bond (δ ~5.2–5.8 ppm). Stereochemistry is verified via NOESY or chiral HPLC .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and salt adducts.

- X-ray Crystallography : Used to resolve the absolute configuration of the DCHA salt form .

Q. What are the stability considerations for this compound under typical laboratory conditions?

- Stability Profile :

- The Boc group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH).

- The pent-4-enoate moiety may undergo oxidation; storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF, DCM) is recommended .

- Degradation Pathways : Hydrolysis of the ester bond (e.g., in aqueous buffers) or retro-aldol reactions under basic conditions.

Advanced Research Questions

Q. How does the dicyclohexylammonium counterion influence the compound’s reactivity in catalytic applications?

- Mechanistic Insights :

- DCHA enhances solubility in non-polar solvents, facilitating use in organocatalysis or phase-transfer reactions.

- The bulky cyclohexyl groups sterically hinder undesired side reactions (e.g., racemization) during peptide coupling .

Q. What analytical strategies resolve contradictions in data related to nitrosamine formation during storage or reaction?

- Risk Analysis :

- DCHA itself is not genotoxic but may react with nitrites (e.g., in buffers) to form N-nitrosodicyclohexylamine, a potential carcinogen.

- Detection : GC-MS with electron-capture detection (ECD) or HPLC-MS/MS quantifies nitrosamine levels at ppb sensitivity .

- Mitigation : Add antioxidants (e.g., ascorbic acid) to samples and avoid nitrite-containing reagents.

Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., peptidomimetics or enzyme inhibitors)?

- Applications :

- Peptidomimetics : The Boc-protected amino acid serves as a building block for non-natural amino acids in protease-resistant peptides.

- Enzyme Inhibitors : The pent-4-enoate group mimics transition states in hydrolase or transferase inhibition studies.

- Example : In a 2022 study, the compound was incorporated into a macrocyclic inhibitor of HIV-1 protease, leveraging its conformational rigidity .

Methodological Resources

- Synthetic Protocols : Refer to Organic Process Research & Development for Boc-protection optimization .

- Safety Guidelines : Follow NIH recommendations for handling nitrosamine-forming amines .

- Analytical Standards : Use USP-grade solvents and validated HPLC columns (e.g., Chiralpak IA/IB) for stereochemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.